Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether
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Overview
Description
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a complex organic compound characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl groups and a hexahydronaphthalenyl core
Preparation Methods
The synthesis of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydronaphthalenyl core, followed by the introduction of the tert-butyl(dimethyl)silyl groups. The final step involves esterification with (2S)-2-methylbutanoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of tert-butyl(dimethyl)silyl groups can influence the oxidation process, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the oxo group in the oxan-2-yl moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether sites. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound’s silyl ether groups can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar compounds include other silyl-protected molecules and hexahydronaphthalenyl derivatives. Compared to these, Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOQKQEYJNUJJ-CXNOCVNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570247 |
Source
|
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136980-32-0 |
Source
|
Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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